
3-甲基-1H-吡咯-2,4-二羧酸
描述
3-methyl-1H-pyrrole-2,4-dicarboxylic acid is an organic compound with the molecular formula C7H7NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 4 positions of the pyrrole ring, and a methyl group at the 3 position. It is typically a white to light yellow solid and is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .
科学研究应用
3-methyl-1H-pyrrole-2,4-dicarboxylic acid has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
This compound is a derivative of pyrrole, which is a basic structure in many biologically active substances
Mode of Action
It’s known that pyrrole derivatives can interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with dna synthesis . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a pyrrole derivative, it may share some of the biological activities associated with this class of compounds, such as antibacterial, antifungal, anti-inflammatory, and anticancer effects . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
生化分析
Biochemical Properties
3-methyl-1H-pyrrole-2,4-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with pyrrole-2-carboxylate decarboxylase, an enzyme that catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is crucial for the compound’s role in metabolic pathways involving pyrrole derivatives. Additionally, 3-methyl-1H-pyrrole-2,4-dicarboxylic acid can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
3-methyl-1H-pyrrole-2,4-dicarboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, 3-methyl-1H-pyrrole-2,4-dicarboxylic acid can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of pyrrole-2-carboxylate decarboxylase by binding to its active site . This inhibition can lead to a decrease in the production of pyrrole, affecting downstream metabolic pathways. Additionally, 3-methyl-1H-pyrrole-2,4-dicarboxylic acid can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-methyl-1H-pyrrole-2,4-dicarboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and interactions with other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects. For example, high doses of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid can lead to oxidative stress and damage to cellular components . Threshold effects have also been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-methyl-1H-pyrrole-2,4-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase and other pyrrole-related enzymes . These interactions can influence the flux of metabolites through these pathways, affecting overall metabolic activity. Additionally, the compound can interact with cofactors such as metal ions, which can modulate its activity and interactions with other biomolecules .
Transport and Distribution
The transport and distribution of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms . Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments. This localization can influence the compound’s activity and interactions with other biomolecules .
Subcellular Localization
3-methyl-1H-pyrrole-2,4-dicarboxylic acid is localized in specific subcellular compartments, which can affect its activity and function. The compound can be targeted to organelles such as the mitochondria or the nucleus, depending on the presence of targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid typically involves the following steps :
Ketonization Reaction: Pyrrole undergoes a ketonization reaction with N-propylpyrrole-2-carboxylate to form the corresponding methylene compound.
Ester Hydrolysis: The methylene compound is then subjected to ester hydrolysis, resulting in the formation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid.
Industrial Production Methods
While specific industrial production methods for 3-methyl-1H-pyrrole-2,4-dicarboxylic acid are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
3-methyl-1H-pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid groups, using reagents such as alkyl halides or acyl chlorides.
相似化合物的比较
3-methyl-1H-pyrrole-2,4-dicarboxylic acid can be compared with other similar compounds, such as :
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid: This compound has an additional methyl group at the 5 position, which can influence its chemical properties and reactivity.
1H-pyrrole-2,4-dicarboxylic acid: Lacking the methyl group at the 3 position, this compound has different steric and electronic properties, affecting its reactivity and applications.
The uniqueness of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKMLHVAWYDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332135 | |
| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-41-4 | |
| Record name | 3-methyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
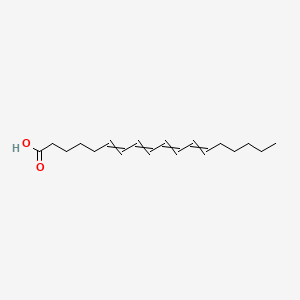
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

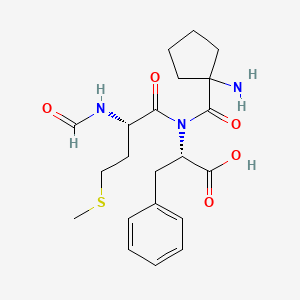

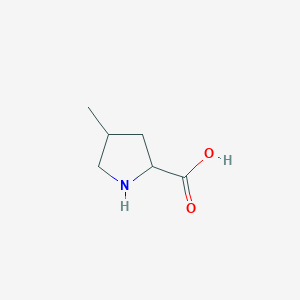
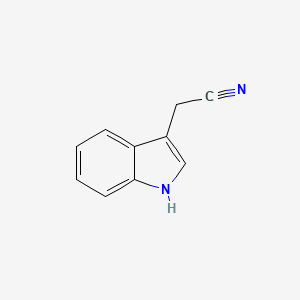
![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)
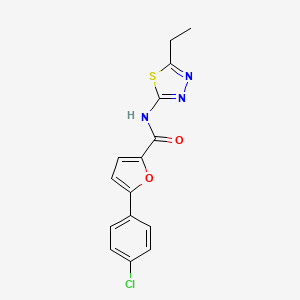
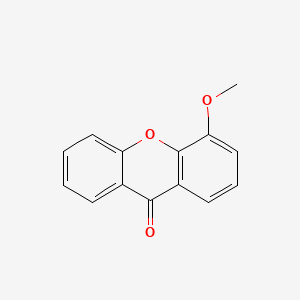
![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
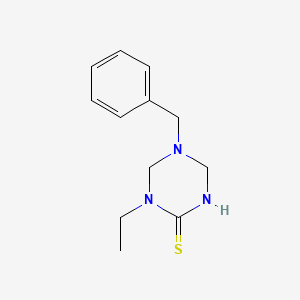
![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
